molecular formula C9H6BrNO2 B1413801 3-Bromo-2-cyano-6-methylbenzoic acid CAS No. 1807028-98-3

3-Bromo-2-cyano-6-methylbenzoic acid

Cat. No.: B1413801
CAS No.: 1807028-98-3
M. Wt: 240.05 g/mol
InChI Key: PVWCCQQGWNKYNL-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-methylbenzoic acid can be achieved through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2-cyano-6-methylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-6-methylbenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoic acids or benzonitriles.

    Reduction: Formation of 3-bromo-2-amino-6-methylbenzoic acid.

    Oxidation: Formation of 3-bromo-2-cyano-6-carboxybenzoic acid.

Scientific Research Applications

3-Bromo-2-cyano-6-methylbenzoic acid has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Drug Discovery: Investigated for its potential as a building block in the development of new therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: Utilized in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are important in the study of surface chemistry and nanotechnology.

    Biological Studies: Employed in the synthesis of biologically active compounds for studying enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-methylbenzoic acid depends on its specific application. In drug discovery, it may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of the bromine and cyano groups can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrogen bonding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    2-Cyano-6-methylbenzoic acid: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

    3-Bromo-2-cyano-4-methylbenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and applications.

Uniqueness: 3-Bromo-2-cyano-6-methylbenzoic acid is unique due to the combination of bromine, cyano, and methyl groups on the benzene ring. This specific arrangement allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

3-bromo-2-cyano-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCCQQGWNKYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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